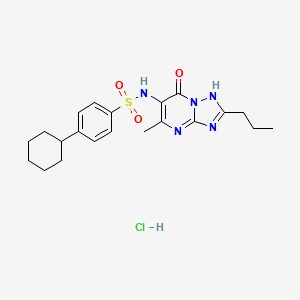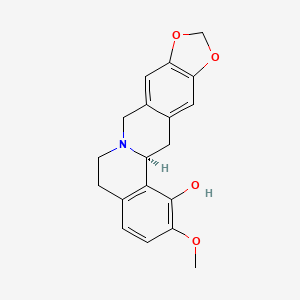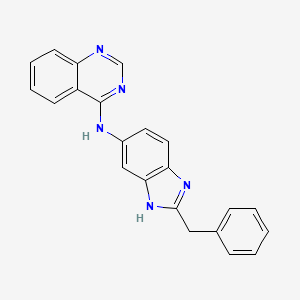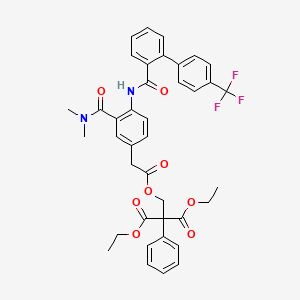
Homovanillyl Sinapate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homovanillyl sinapate is a c-Met inhibitor which markedly reduces tumor growth, and shows excellent pharmacodynamics. Homovanillyl sinapate suppresses cell proliferation and microvessel density in an orthotopic model of triple negative breast cancer.
Wissenschaftliche Forschungsanwendungen
Photoprotection in Plants
- Isomer Specific Photoprotection : Research on sinapate esters, such as HVS, highlights their role in photoprotection from ultraviolet radiation in plants. Sinapate esters are produced in an E-isomeric form, but photoisomerization can induce a Z-isomer formation. Studies have shown that photoprotection is independent of the isomer, indicating no evolutionary pressure for biosynthesis of a specific isomer for photoprotection purposes (Horbury et al., 2018).
Cancer Research
- Inhibition of c-Met in Breast Cancer : HVS has been identified as a potent inhibitor of the c-Met receptor tyrosine kinase, which is a significant target in cancer therapy. HVS demonstrates substantial activity against c-Met-mediated proliferation, migration, and invasion in breast cancer cell lines without affecting non-tumorigenic cell growth. This suggests its potential as a therapeutic agent in controlling invasive breast malignancies (Mohyeldin et al., 2016).
Bioengineering and Material Science
- Hydroxyapatite Polyamide Composite Biomaterials : Research in bioengineering has explored the use of sinapate esters in the development of hydroxyapatite-polymer composite materials. These materials are being researched for low-load bearing implants due to their bioactive and osteoconductive properties, which can avoid modulus mismatch found in homogeneous materials. This is particularly relevant in the context of selective laser sintering (SLS) for implant fabrication (Savalani et al., 2012).
Eigenschaften
Produktname |
Homovanillyl Sinapate |
|---|---|
Molekularformel |
C20H22O7 |
Molekulargewicht |
374.39 |
IUPAC-Name |
4-Hydroxy-3-methoxyphenethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate |
InChI |
InChI=1S/C20H22O7/c1-24-16-10-13(4-6-15(16)21)8-9-27-19(22)7-5-14-11-17(25-2)20(23)18(12-14)26-3/h4-7,10-12,21,23H,8-9H2,1-3H3/b7-5+ |
InChI-Schlüssel |
OAPQWNFMFQAOFV-FNORWQNLSA-N |
SMILES |
O=C(OCCC1=CC=C(O)C(OC)=C1)/C=C/C2=CC(OC)=C(O)C(OC)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HVS; Homovanillyl sinapate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)

![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)


